

# diethyl butylmalonate NMR validation HNMR spectrum

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## Compound Focus: Diethyl butylmalonate

CAS No.: 133-08-4

Cat. No.: S1493477

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## A Guide to NMR Spectra of Butylmalonate Esters

The core requirement for validating a structure via NMR is to confirm that the experimental spectrum matches the expected chemical shifts and splitting patterns for all protons in the molecule. The table below summarizes the key reported data for **diethyl butylmalonate** and one of its structural isomers.

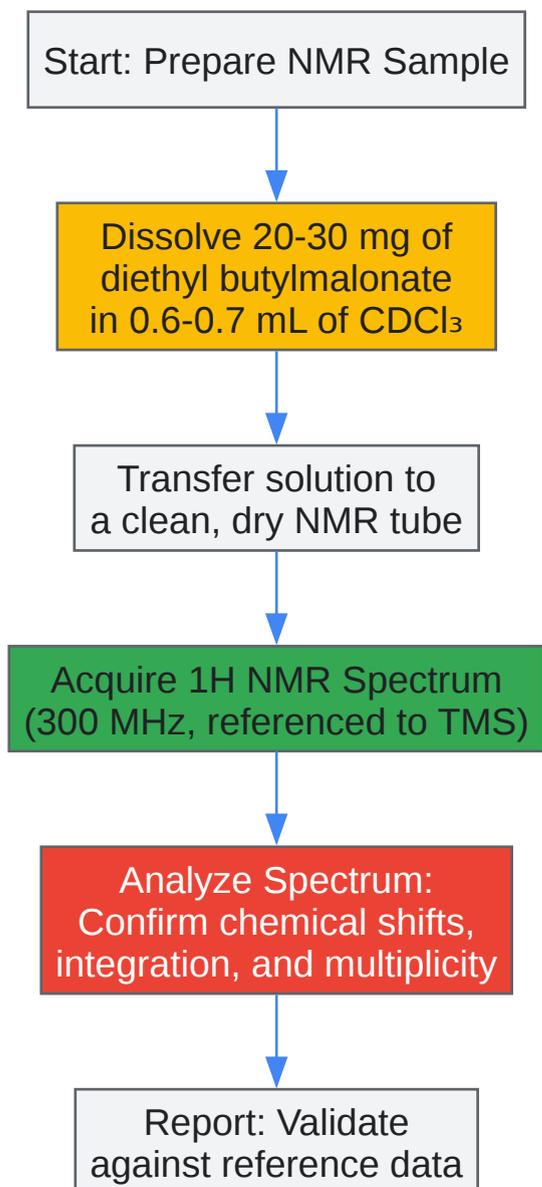
Compound Name (CAS RN)	Characteristic ( <sup>1</sup> H) NMR Peaks (δ, CDCl <sub>3</sub> ) & Molecular Weight	Key Structural Features
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| **Diethyl butylmalonate** (133-08-4) [1] [2] | • 1.22 (t,  $J=7$  Hz, 6H) • 4.05 (q,  $J=7$  Hz, 4H) • 3.03 (s, 1H) • 1.08 (s, 9H) MW: 216.27 g/mol | • **tert-butyl** group: Singlet at ~1.08 ppm. • **Malonate CH<sub>2</sub>**: Singlet at ~3.03 ppm. • **Ethyl** group: Triplet/quartet at ~1.22/4.05 ppm. | | **Diethyl sec-butylmalonate** (83-27-2) [3] | Information limited to molecular structure and formula. MW: 216.27 g/mol | • **sec-butyl** group: Indicates a different substitution pattern on the central carbon chain. |

It is crucial to note that the data available for **Diethyl butylmalonate (133-08-4)** describes the **tert-butyl** isomer [1] [4]. The search results did not contain the experimental (<sup>1</sup>H) NMR spectrum for the **n-butyl** isomer, which is often the default when the prefix "n-" is omitted. The data for **Diethyl sec-butylmalonate** is also limited to its molecular information [3]. This lack of comprehensive, directly comparable spectral data for different isomers currently prevents a full quantitative comparison.

## Experimental Protocol for NMR Validation

For reliable NMR validation, you should compare your experimental spectrum against a known standard under controlled conditions. The following workflow outlines the general procedure, based on methodologies found in the search results.



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### Methodology Details:

- **Sample Preparation:** The sample should be prepared as a dilute solution in deuterated chloroform ( $\text{CDCl}_3$ ), a standard solvent for NMR spectroscopy [5].
- **Instrumentation and Acquisition:** Spectra are typically acquired at room temperature using standard parameters on a 300 MHz or higher frequency NMR spectrometer. The spectrum should be referenced to tetramethylsilane (TMS) at 0 ppm [5].
- **Spectral Analysis:** Identify all characteristic peaks and compare them to the reference data in the table above. Pay close attention to the chemical shift ( $\delta$ ), integration (number of protons), and splitting pattern (e.g., singlet, triplet, quartet) of each signal [4].
- **Purity Consideration:** For accurate results, ensure the compound has high chemical purity (>99.0%) before analysis [6].

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## References

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2. Diethyl butylmalonate - the NIST WebBook [webbook.nist.gov]
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4. DIETHYL tert-BUTYLMALONATE [orgsyn.org]
5. 1H NMR Spectrum (1D, 300 MHz,  $\text{CDCl}_3$ , experimental) ... [hmdb.ca]
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